molecular formula C14H18N2 B2714537 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile CAS No. 1179754-22-3

3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile

Cat. No. B2714537
CAS RN: 1179754-22-3
M. Wt: 214.312
InChI Key: BRHRVBDLWATAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile is a chemical compound with the molecular formula C14H18N2 . It is also known by other names such as 3-methyl-4-(3-methyl-1-piperidinyl)benzonitrile .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile can be analyzed using various methods such as Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile are not available, benzonitriles can undergo a variety of reactions. For instance, preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is a common approach .

Scientific Research Applications

Transformation Products in Environmental Studies

Studies have explored the transformation products (TPs) of pharmaceutical compounds under specific environmental conditions. For example, sulfamethoxazole (SMX), a sulfonamide antibiotic, undergoes transformation in water/sediment experiments under denitrifying conditions, leading to the formation and retransformation of TPs like 4-nitro-SMX. This research highlights the significance of understanding the behavior of chemical compounds in environmental processes, including their transformation and retransformation potential, which is crucial for environmental monitoring and assessment (Nödler et al., 2012).

Catalysis and Chemical Transformations

Benzonitriles play a role in catalytic processes and chemical transformations. For instance, the conversion of methyl benzoate to benzonitrile and amides using Montmorillonite K10 clay demonstrates the utility of benzonitriles in synthetic chemistry. Such reactions are essential for the development of new synthetic pathways and the production of valuable chemical intermediates, showcasing the versatility of benzonitriles in catalysis and organic synthesis (Wali et al., 1998).

Structural and Electronic Studies

Investigations into the basicity of substituted benzonitriles and their protonated forms offer insights into the electronic and atomic energies of these compounds. Such studies are fundamental for understanding the electronic structure, reactivity, and substituent effects in benzonitriles, providing valuable information for the design of new molecules with desired properties (Exner & Böhm, 2004).

properties

IUPAC Name

3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-11-4-3-7-16(10-11)14-6-5-13(9-15)8-12(14)2/h5-6,8,11H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHRVBDLWATAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.